molecular formula C18H14BrClN4O3S2 B2383718 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-54-8

5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2383718
CAS No.: 391869-54-8
M. Wt: 513.81
InChI Key: OGCRDAKBGYOXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group. The benzamide moiety is further substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively. The 4-methoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN4O3S2/c1-27-12-5-3-11(4-6-12)21-15(25)9-28-18-24-23-17(29-18)22-16(26)13-8-10(19)2-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCRDAKBGYOXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing on diverse research studies.

Chemical Structure and Synthesis

The compound features a benzamide core and incorporates several functional groups, including bromine and chlorine atoms, a methoxy group, and a thiadiazole moiety. The synthesis typically involves multi-step organic reactions such as Friedel-Crafts acylation and halogenation, followed by coupling reactions to introduce various substituents.

Anti-inflammatory Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The compound's IC50 values suggest moderate inhibitory activity against COX-I and stronger activity against COX-II .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antibacterial properties. The structure of this compound may contribute to its effectiveness against various bacterial strains. A review highlighted that similar compounds showed activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes involved in inflammation or microbial resistance pathways. The presence of the thiadiazole ring suggests potential interactions with cellular receptors or enzymes that could lead to altered signaling pathways .

Case Studies

  • In vitro Studies : Laboratory experiments demonstrated that related thiadiazole compounds exhibited significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM. These findings indicate potential therapeutic applications in treating inflammatory diseases .
  • Antibacterial Testing : In vitro assays have shown that certain derivatives display effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with IC50 values indicating potency comparable to standard antibiotics .

Data Table: Biological Activities of Similar Compounds

Compound NameStructureIC50 (μM)Activity Type
PYZ16Thiadiazole derivative0.52COX-II inhibitor
PYZ38Related acetamide1.33COX-II inhibitor
Compound A5-bromo derivative1.4Antibacterial (S. aureus)
Compound BMethoxy-substituted200 nMAntibacterial (E. coli)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several classes of heterocyclic molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Reported Biological Activity Reference
Target Compound Benzamide-Thiadiazole 5-Br, 2-Cl, 4-methoxyphenylaminoethylthio Hypothesized enzyme inhibition (PFOR-like)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide-Thiazole 5-Cl, 2,4-diF PFOR enzyme inhibition (Nitazoxanide derivative)
5-Bromo-2-(((4-Chlorophenyl)Sulfonyl)Amino)-N-(5,7-Dibromo-2,1,3-Benzothiadiazol-4-yl)Benzamide Benzamide-Benzothiadiazole 5-Br, 4-Cl-sulfonamide, 5,7-diBr Antimicrobial (structural analog)
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide Benzamide-Thiazole 5-Br, 3,5-diCl, 2-OH Unspecified (synthetic intermediate)
2-Bromo-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole Imidazo-thiadiazole 2-Br, 6-Ph Reactivity in nucleophilic substitution

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters
Parameter Target Compound N-(5-Chloro-thiazol-2-yl)-2,4-diF-Benzamide 5-Bromo-benzothiadiazole
Molecular Weight (g/mol) ~530 313 ~670
LogP (Lipophilicity) ~3.5 2.8 ~4.2
Hydrogen Bond Acceptors 7 5 9
Halogen Atoms 2 (Br, Cl) 3 (Cl, 2F) 4 (Br, Cl)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromo-4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base to form the thiadiazole core .
  • Step 2 : Introduce the 4-methoxyphenylamino-oxoethylthio moiety via nucleophilic substitution. Use solvents like THF and catalysts such as Pd(PPh₃)₄ for coupling reactions .
  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C NMR (amide proton at δ 10–12 ppm, thiadiazole C-S bond at ~160 ppm) and LC-MS for purity (>95%) .

Q. How can researchers validate the compound’s purity and structural integrity post-synthesis?

  • Analytical Workflow :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~580) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, S content aligns with theoretical values (e.g., C: ~45%, N: ~12%) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Assay Design :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <50 µg/mL suggest potency) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate strong cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thiadiazole ring formation step?

  • Troubleshooting :

  • Solvent Effects : Compare DCM (polar aprotic) vs. THF (higher boiling point) to improve solubility.
  • Catalyst Screening : Test PdCl₂(dppf) vs. CuI for coupling efficiency .
  • Temperature Control : Reflux at 80°C for 4 hours vs. room temperature (24–48 hours) to balance side reactions .
    • Data Analysis : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry (1.2:1 thiol:benzoyl chloride) .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?

  • Validation Approaches :

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with fluorescence polarization (FP) for equilibrium binding .
  • Structural Modifications : Synthesize analogs (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to test SAR hypotheses .
  • MD Simulations : Run 100-ns molecular dynamics to assess protein-ligand stability (RMSD <2 Å indicates robust binding) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?

  • Experimental Framework :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
  • Proteomics : Use SILAC labeling to quantify changes in kinase activity (e.g., AKT, ERK) .
  • Metabolic Profiling : Analyze ATP depletion via luminescence assays and ROS generation with DCFH-DA staining .

Key Notes

  • Synthesis : Prioritize Pd-catalyzed coupling for regioselectivity in thiadiazole functionalization .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .
  • Biological Studies : Validate mechanism via CRISPR knockout of predicted targets (e.g., Bcl-2 for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.